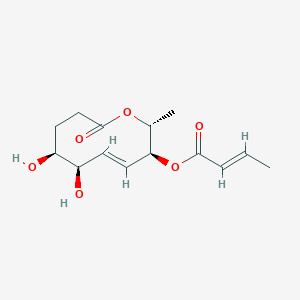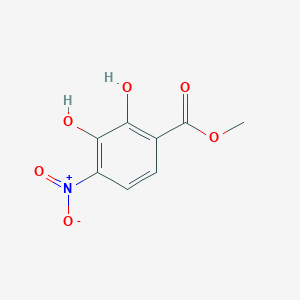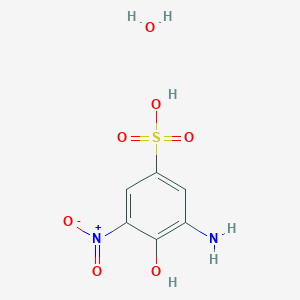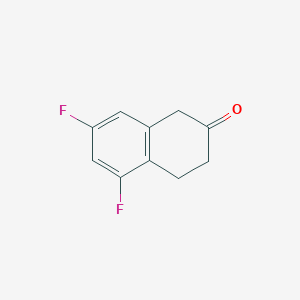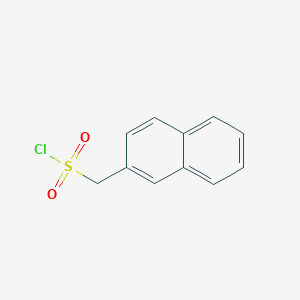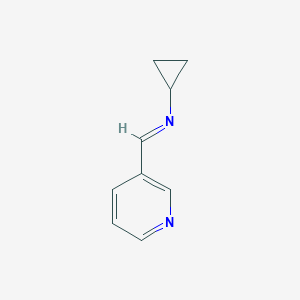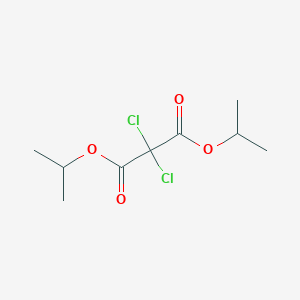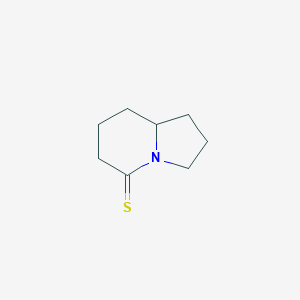
Octahydroindolizine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroindolizine-5-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing derivative of octahydroindolizine, which is a bicyclic organic compound. Octahydroindolizine-5-thione has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of octahydroindolizine-5-thione is not fully understood, but it is believed to act through various pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. It has also been shown to have an effect on the expression of certain genes and proteins.
Biochemical and Physiological Effects:
Octahydroindolizine-5-thione has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydroindolizine-5-thione has several advantages for lab experiments, including its stability, low toxicity, and easy synthesis. However, its low solubility in water can make it challenging to work with, and its effects on different cell types and organisms can vary, making it important to conduct extensive testing before drawing conclusions.
Direcciones Futuras
There are several future directions for the study of octahydroindolizine-5-thione. One potential area of research is its use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also have potential applications in the field of regenerative medicine, as it has been shown to promote the growth of certain cells. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, octahydroindolizine-5-thione is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. As research continues, it may become a valuable tool for the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of octahydroindolizine-5-thione can be achieved through different methods, including the reaction of octahydroindolizine with sulfur, the reaction of octahydroindolizine with Lawesson's reagent, and the reaction of octahydroindolizine with thiourea. The yield and purity of the compound can vary depending on the method used.
Aplicaciones Científicas De Investigación
Octahydroindolizine-5-thione has shown promising results in various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also shown potential in the treatment of neurological disorders and infectious diseases.
Propiedades
Número CAS |
190909-09-2 |
|---|---|
Nombre del producto |
Octahydroindolizine-5-thione |
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2 |
Clave InChI |
YSWQHOLIFLWNJG-UHFFFAOYSA-N |
SMILES |
C1CC2CCCN2C(=S)C1 |
SMILES canónico |
C1CC2CCCN2C(=S)C1 |
Sinónimos |
5(1H)-Indolizinethione, hexahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



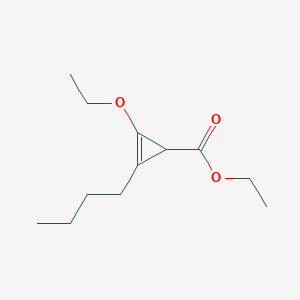
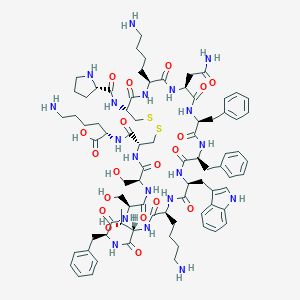
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
